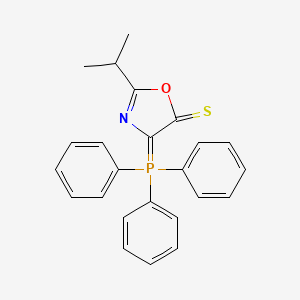
2-(Propan-2-yl)-4-(triphenylphosphonio)-1,3-oxazole-5-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a triphenylphosphonium group, and a sulfanide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE typically involves multiple steps, starting with the formation of the oxazole ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditionsThe final step involves the incorporation of the sulfanide group, which can be done using a thiol or sulfide source under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
[2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE undergoes various chemical reactions, including:
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, dichloromethane, ethanol
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Various reduced forms depending on the specific conditions
Substitution: Compounds with different nucleophiles replacing the triphenylphosphonium group
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets through its functional groups makes it a candidate for the development of therapeutic agents .
Industry
In the materials science field, [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism by which [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphonium group can facilitate binding to specific sites, while the oxazole ring and sulfanide group can participate in various chemical reactions within the biological system . These interactions can lead to changes in the activity of the target molecules, resulting in the desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFIDE
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFOXIDE
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFONE
Uniqueness
The uniqueness of [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C24H22NOPS |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-propan-2-yl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C24H22NOPS/c1-18(2)22-25-23(24(28)26-22)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Clave InChI |
PVYXNTFBOZZALG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


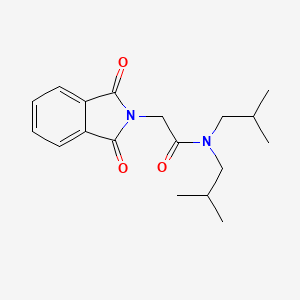
![3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11706013.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B11706020.png)
![Ethyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11706026.png)
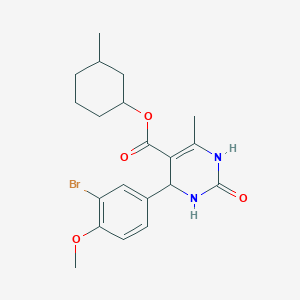
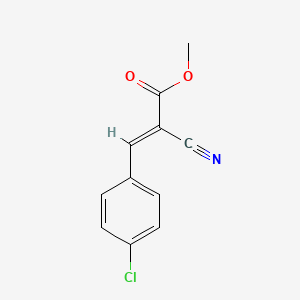
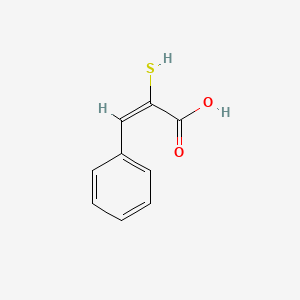
![2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11706047.png)
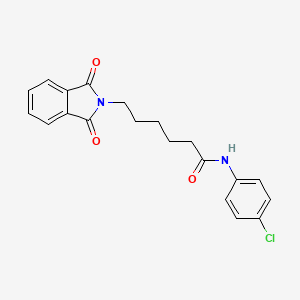
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11706057.png)
![7,7'-dioxo-7H,7'H-4,4'-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3'-dicarboxylic acid](/img/structure/B11706061.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11706066.png)
![2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)
